(6-amino-1H-indazol-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-amino-1H-indazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the indazole family Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-1H-indazol-3-yl)methanol hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(6-amino-1H-indazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
(6-amino-1H-indazol-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-amino-1H-indazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-Aminoindazole: Similar structure but lacks the hydroxyl group.
1H-Indazole-3-methanol: Similar structure but lacks the amino group.
2H-Indazole: Different tautomeric form with distinct chemical properties.
Uniqueness
(6-amino-1H-indazol-3-yl)methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
(6-amino-2H-indazol-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-5-1-2-6-7(3-5)10-11-8(6)4-12;/h1-3,12H,4,9H2,(H,10,11);1H |
InChI Key |
UAHVRWHNXOSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.